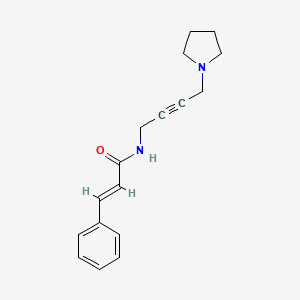

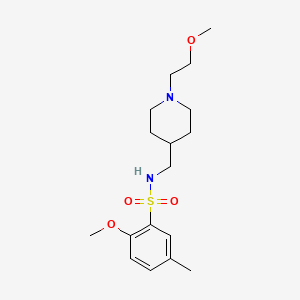

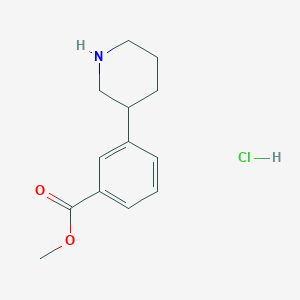

![molecular formula C22H25N3O7S3 B2354184 (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide CAS No. 864977-02-6](/img/structure/B2354184.png)

(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a benzothiazole derivative, which is a type of heterocyclic compound. Benzothiazoles are known for their wide range of biological activities and are used in the development of various pharmaceuticals .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions depending on their substituents. For example, they can participate in radical-mediated intermolecular carboarylation of alkenes by cleaving inert C–O bonds .Scientific Research Applications

1. Quorum Sensing Inhibitors

- Methods of Application : An efficient one-pot procedure was adopted that directly links 3-methyl-2-(methylthio)benzo[d]thiazol-3-ium salt, hydrazine hydrate, and substituted aldehyde to give the designed compounds .

- Results : Two compounds exhibited potent QS inhibition activity against CviR receptor, showing violacein inhibition (>50%) at 200 μM. These compounds were found to inhibit the QS-mediated GFP signals in a dose-dependent manner .

2. Anticancer Activity

- Application Summary : Methylsulfonyl indole-benzimidazole derivatives, which share some structural similarities with the compound you mentioned, have been synthesized and studied for their anticancer properties and estrogen receptor (ER) modulatory actions .

- Methods of Application : The compounds were synthesized upon substitution of the first (R 1) and fifth (R 2) positions of benzimidazole and indole groups. Structure and activity relationships were then studied via 1 H NMR, 13 C NMR, mass spectral and in silico docking analyses, as well as cell viability measurements .

- Results : The compounds exhibited substantial affinity levels towards ER alpha (ERα). Some candidate derivatives showed distinctive cytotoxicity levels and varying viability versus ERα affinity correlations .

Future Directions

properties

IUPAC Name |

N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-4-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O7S3/c1-31-12-11-25-19-8-7-18(34(2,27)28)15-20(19)33-22(25)23-21(26)16-3-5-17(6-4-16)35(29,30)24-9-13-32-14-10-24/h3-8,15H,9-14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYEQNIFTCCXTLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O7S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

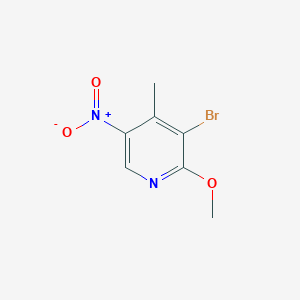

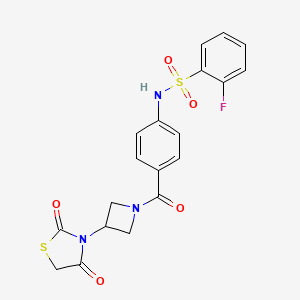

![1-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]-N-[2-(3-methyl-2-thienyl)ethyl]piperidine-4-carboxamide](/img/structure/B2354102.png)

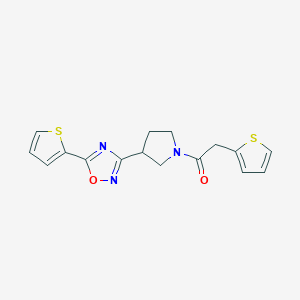

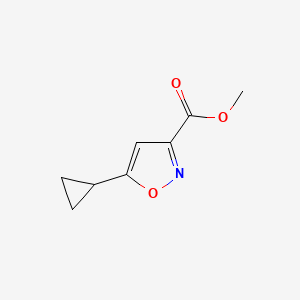

![2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-methylacetamide](/img/structure/B2354103.png)

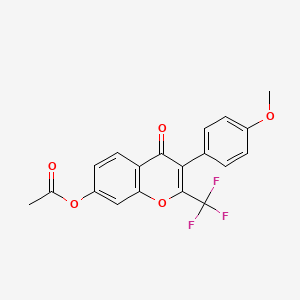

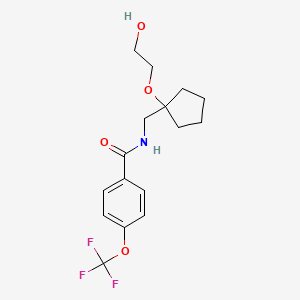

![Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2354111.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-3-tosylquinolin-4-amine](/img/structure/B2354118.png)

![N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine](/img/structure/B2354121.png)